Cas no 37905-07-0 (jolkinolide A)

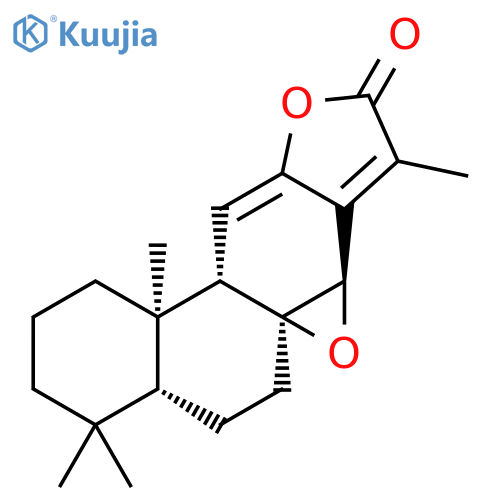

jolkinolide A structure

jolkinolide A 化学的及び物理的性質

名前と識別子

-

- jolkinolide A

- 1H-Oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one, 2,3,4,4a,5,6,11a,11b-octahydro-4,4,8,11b-tetramethyl-, (4aR-(4aalpha,6aS*,7abeta,11aalpha,11bbeta))-

- NSC700085

- FS-8043

- (1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one

- CHEBI:69825

- 1H-Oxireno[1,2-b]furan-9(7aH)-one, 2,3,4,4a ,5,6,11a,11b-octahydro-4,4,8,11b-tetramethyl-, [4aR-(4a.alpha.,6aS*,7a.beta.,11a.alpha.11b.alpha.)]-

- NSC-700085

- DTXSID10958922

- NCI60_035894

- CHEMBL1982058

- Q27138166

- (1S,3R,10S,11S,16R)-5,11,15,15-Tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one

- AKOS040761929

- CS-0077957

- 37905-07-0

- HY-119767

- 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one

- DA-74677

-

- インチ: InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1

- InChIKey: OYXDHOVYZKWSRM-PHJMNMFVSA-N

- ほほえんだ: CC1=C2C(=C[C@H]3[C@]4(C)CCCC(C)(C)[C@H]4CC[C@@]35[C@@H]2O5)OC1=O

計算された属性

- せいみつぶんしりょう: 314.18819469g/mol

- どういたいしつりょう: 314.18819469g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 0

- 複雑さ: 685

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 38.8Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 479.5±45.0 °C at 760 mmHg

- フラッシュポイント: 206.7±23.3 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

jolkinolide A セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

jolkinolide A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4356-5 mg |

Jolkinolide A |

37905-07-0 | 98% | 5mg |

¥ 4,040 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4356-1 mg |

Jolkinolide A |

37905-07-0 | 1mg |

¥2915.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN4356-1 mL * 10 mM (in DMSO) |

Jolkinolide A |

37905-07-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4140 | 2023-09-15 | |

| TargetMol Chemicals | TN4356-5mg |

Jolkinolide A |

37905-07-0 | 5mg |

¥ 4040 | 2024-07-20 | ||

| Aaron | AR00CNVB-5mg |

Jolkinolide A |

37905-07-0 | 97% | 5mg |

$820.00 | 2025-02-13 | |

| A2B Chem LLC | AF89707-5mg |

Jolkinolide A |

37905-07-0 | 97.5% | 5mg |

$719.00 | 2024-04-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J54330-5mg |

Jolkinolide A |

37905-07-0 | 5mg |

¥5760.0 | 2021-09-09 | ||

| TargetMol Chemicals | TN4356-1 ml * 10 mm |

Jolkinolide A |

37905-07-0 | 1 ml * 10 mm |

¥ 4140 | 2024-07-20 |

jolkinolide A 関連文献

-

Megha N. Palange,Rajesh G. Gonnade,Ravindar Kontham Org. Biomol. Chem. 2019 17 5749

-

2. Index pages

-

3. Contents pages

-

4. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1984 1 533

-

Wen-Yu Zhao,Cheng-Peng Sun,Yi-Bo Chang,Wei-Yi Wang,Jian-Kun Yan,Xia Lv,Chao Wang,Xiao-Chi Ma Org. Biomol. Chem. 2022 20 2508

37905-07-0 (jolkinolide A) 関連製品

- 90332-92-6(Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,7,8,8ahexahydro- 5-hydroxy-3,5,8a-trimethyl-,(4aR,5R,8aR)-)

- 1053189-53-9((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 506-17-2(cis-Vaccenic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量